molecular formula C13H7BrO3S B1595386 2-Bromo-10,10-dioxothioxanthen-9-one CAS No. 20077-15-0

2-Bromo-10,10-dioxothioxanthen-9-one

Cat. No. B1595386
CAS RN: 20077-15-0
M. Wt: 323.16 g/mol
InChI Key: PIPWXKDJFFRUES-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-10,10-dioxothioxanthen-9-one is represented by the formula C13H7BrO3S . The exact mass is 321.93000 .


Physical And Chemical Properties Analysis

2-Bromo-10,10-dioxothioxanthen-9-one has a molecular weight of 323.16200 . It has a density of 1.743g/cm3 . The boiling point is 511.4ºC at 760 mmHg . The flash point is 263.1ºC . The LogP value is 3.90710 , and the vapour pressure is 1.42E-10mmHg at 25°C .

Scientific Research Applications

Application Summary

The compound “2-Bromo-10,10-dioxothioxanthen-9-one” has been used in the synthesis of new bromophenol derivatives . These derivatives have shown promising inhibition effects on certain metabolic enzymes, which could potentially be used for the treatment of various diseases .

Methods of Application

In the study, alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes produced new diaryl methanes . The targeted bromophenol derivatives were synthesized via the O-Me demethylation of diaryl methanes with BBr3 .

Results or Outcomes

The newly synthesized bromophenol compounds showed Ki values that ranged from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I, from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II, and from 6.54 ± 1.03 to 24.86 ± 5.30 nM against AChE . These compounds exhibited effective hCA isoenzyme and AChE enzyme inhibition effects .

Organic Chemistry

Application Summary

The compound “2-Bromo-10,10-dioxothioxanthen-9-one” has been used in the synthesis of xanthones . Xanthones are yellow-colored and oxygen-containing heterocycles . They possess a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

Methods of Application

In the study, the method was investigated by using 2′-bromo-2-hydroxy-5-methylbenzophenone to produce xanthone in water . The effects of different bases, equivalents, temperatures, and reaction times were examined .

Results or Outcomes

The synthesis of xanthones via this method has contributed to the development of new xanthones with a variety of pharmacological activities . This has led to extensive efforts in the isolation of xanthone natural products and the synthesis of new xanthones .

Medicinal Chemistry

Application Summary

The compound “2-Bromo-10,10-dioxothioxanthen-9-one” has been used in the synthesis of biologically active xanthones . Xanthones are known for their multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

Methods of Application

In the study, the method was investigated by using 2′-bromo-2-hydroxy-5-methylbenzophenone to produce xanthone in water . The effects of different bases, equivalents, temperatures, and reaction times were examined .

Results or Outcomes

The synthesis of biologically active xanthones via this method has contributed to the development of new xanthones with a variety of pharmacological activities . This has led to extensive efforts in the isolation of xanthone natural products and the synthesis of new xanthones .

Safety And Hazards

The safety data sheet (SDS) for 2-Bromo-10,10-dioxothioxanthen-9-one includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . It should be stored in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

2-bromo-10,10-dioxothioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO3S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)18(12,16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWXKDJFFRUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312324
Record name 2-bromo-10,10-dioxothioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-10,10-dioxothioxanthen-9-one

CAS RN

20077-15-0
Record name NSC252144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-10,10-dioxothioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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